molecular formula C16H20F6N5O6P B000639 Sitagliptin phosphate monohydrate CAS No. 654671-77-9

Sitagliptin phosphate monohydrate

Número de catálogo B000639
Número CAS: 654671-77-9
Peso molecular: 523.32 g/mol
Clave InChI: GQPYTJVDPQTBQC-KLQYNRQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sitagliptin phosphate monohydrate (also known as Januvia) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It is an antihyperglycemic agent that works by increasing levels of incretin hormones in the body, which helps to regulate glucose levels in the blood. Sitagliptin phosphate monohydrate is a white to off-white crystalline powder that is soluble in water and methanol. It is commonly used as a single-ingredient medication and is also available in combination with other antidiabetic agents.

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes Mellitus

Sitagliptin phosphate monohydrate is a DPP-4 inhibitor (dipeptidyl peptidase 4) and has been one of the best-selling orally active and safe agents for the treatment of T2DM (type 2 diabetes mellitus) since its launch in 2006 .

Asymmetric Synthesis

Optically pure sitagliptin phosphate monohydrate can be efficiently and practically synthesized through a chiral hemiacetal as the key intermediate . This process involves a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .

Quality Testing and Assays

Sitagliptin phosphate monohydrate is used as a USP reference standard in specified quality tests and assays . These tests are crucial for ensuring the quality and efficacy of the drug.

Drug-Drug Interaction Studies

Due to its high safety margin, sitagliptin has been proposed as a marker for the renal transporter OAT3. It can be used to assess OAT3-related drug-drug interactions with new drugs in healthy volunteers .

Simultaneous Determination with Other Drugs

A rapid, specific, accurate, and precise reverse phase ultra performance liquid chromatographic (UPLC) method has been developed for the simultaneous determination of Sitagliptin phosphate monohydrate and Metformin hydrochloride in pharmaceutical dosage forms .

Stability-Indicating Method

The UPLC method developed for the simultaneous determination of Sitagliptin phosphate monohydrate and Metformin hydrochloride is also found to be stability-indicating . This means it can be used to check the stability of these drugs over time.

Mecanismo De Acción

Target of Action

Sitagliptin phosphate monohydrate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease with membrane cell-signalling and soluble N-terminal proline peptidase activity . It plays a crucial role in glucose homeostasis by degrading and inactivating incretin hormones .

Mode of Action

Sitagliptin, as a DPP-4 inhibitor, works by slowing the inactivation of incretin hormones . This leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .

Biochemical Pathways

The primary biochemical pathway affected by sitagliptin involves the regulation of insulin and blood glucose concentration . By inhibiting DPP-4, sitagliptin enhances the levels and prolongs the effects of active incretin hormones such as GLP-1 and GIP . These hormones stimulate insulin secretion and biosynthesis, inhibit glucagon release in a glucose-dependent manner, and also aid gastric emptying and reducing appetite .

Pharmacokinetics

Sitagliptin is an oral medication with a bioavailability of 87% . It is metabolized in the liver through CYP3A4- and CYP2C8-mediated pathways . The elimination half-life of sitagliptin is between 8 to 14 hours, and it is excreted primarily through the kidneys (80%) . These ADME properties significantly impact the bioavailability of sitagliptin, ensuring its effective delivery and action in the body.

Result of Action

The molecular and cellular effects of sitagliptin’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thus increasing the levels of active incretin hormones, sitagliptin promotes insulin secretion and inhibits glucagon release . This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sitagliptin. For instance, thermal cycles can affect the stability of sitagliptin, particularly at temperatures above 180°C . Moreover, the presence of other substances, such as polyvinyl alcohol, can also impact the stability of sitagliptin . Therefore, the manufacturing, storage, and administration conditions of sitagliptin must be carefully controlled to ensure its optimal efficacy and stability.

Propiedades

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTJVDPQTBQC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904746
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin phosphate monohydrate

CAS RN

654671-77-9
Record name Sitagliptin phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin phosphate monohydrate
Reactant of Route 2
Sitagliptin phosphate monohydrate
Reactant of Route 3
Reactant of Route 3
Sitagliptin phosphate monohydrate
Reactant of Route 4
Sitagliptin phosphate monohydrate
Reactant of Route 5
Sitagliptin phosphate monohydrate
Reactant of Route 6
Sitagliptin phosphate monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.